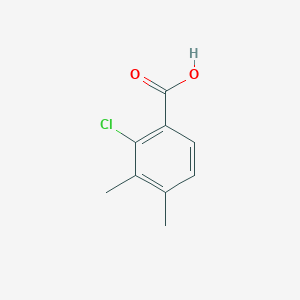

2-Chloro-3,4-dimethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

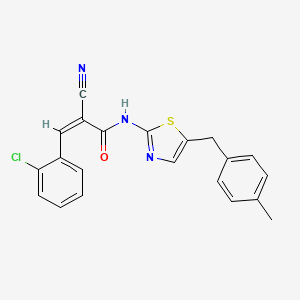

2-Chloro-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 . It has a molecular weight of 216.62 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-dimethoxybenzoic acid consists of a benzene ring substituted with two methoxy groups, a carboxylic acid group, and a chlorine atom .Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-3,4-dimethylbenzoic acid is primarily involved in various chemical synthesis processes. For example, Cheng Lin (2013) described the synthesis of 2-amino-4,5-dimethylbenzoic acid, which involves using 3,4-dimethyl aniline, indicating the involvement of structurally similar compounds in synthetic pathways (Lin, 2013). Similarly, W. Shaojie (2011) reported the synthesis of 3,4-dimethyl-2-iodobenzoic acid, showcasing the versatility of related compounds in chemical syntheses (Shaojie, 2011).

Potential Antimicrobial and Anticancer Applications

Not directly related to 2-Chloro-3,4-dimethylbenzoic acid but relevant to its chemical family, S. Aravind et al. (2014) investigated 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid derived from a lichen extract, demonstrating significant antimicrobial and anticancer activities (Aravind et al., 2014). This suggests that structurally similar compounds, including 2-Chloro-3,4-dimethylbenzoic acid, might possess similar bioactive properties, warranting further investigation.

Applications in Polymer and Material Science

In the field of material science, Min Zhu et al. (2018) utilized 3,4-dimethylbenzoic acid in the formation of rare earth complexes, highlighting its potential role in developing advanced materials (Zhu, Ren, & Zhang, 2018).

Environmental and Microbial Studies

F. K. Higson and D. Focht (1992) explored the degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2, demonstrating the microbial utilization of similar compounds in environmental processes (Higson & Focht, 1992).

properties

IUPAC Name |

2-chloro-3,4-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHOMAQRCKLSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dimethylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2417892.png)

![6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)

![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)

![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)

![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)

![6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417906.png)

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)